ethyl 4-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate
Description
Ethyl 4-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a benzimidazole-sulfanyl acetyl group and ester functionality. The compound’s structure includes rotatable bonds (e.g., acetyl and ester linkages), which may influence its conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-4-24-17(23)16-11(3)19-10(2)15(16)14(22)9-25-18-20-12-7-5-6-8-13(12)21-18/h5-8,19H,4,9H2,1-3H3,(H,20,21) |
InChI Key |
TZQGKEVTASHXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)CSC2=NC3=CC=CC=C3N2)C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 4-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19N3O3S
- Molecular Weight : 357.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzimidazole moiety is known for its role in enzyme inhibition, particularly in pathways related to cancer and infectious diseases. The pyrrole ring contributes to the compound's stability and reactivity, allowing it to form complexes with metal ions and other biomolecules.
Anticancer Activity
Research indicates that compounds containing benzimidazole and pyrrole structures exhibit anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Line Studies : In vitro studies demonstrated a significant reduction in cell viability and proliferation rates in breast cancer and lung cancer cell lines when treated with this compound. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This may be due to the disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for several enzymes involved in metabolic processes:
- Target Enzymes : It has been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cellular signaling.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at micromolar concentrations.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective inhibition at low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the provided evidence, focusing on molecular properties, substituent effects, and computed physicochemical parameters.
Table 1: Comparative Analysis of Ethyl Pyrrole Derivatives
*Estimates based on structural similarity.
Substituent Effects on Physicochemical Properties
- Benzimidazole vs. This may increase lipophilicity (higher XLogP3) and reduce aqueous solubility.
- Hydrogen Bonding Capacity: The benzimidazole NH and pyrrole NH in the target compound provide two hydrogen bond donors, similar to the fluorobenzoyl analog . However, the thiazole-containing derivative may exhibit enhanced hydrogen bonding due to amine and thiazole NH groups, increasing its polar surface area.
- Rotational Flexibility :
All analogs exhibit high rotatable bond counts (~10), suggesting conformational adaptability. The target compound’s sulfanyl-acetyl linker may confer slightly greater rigidity than the acetyloxy chains in and .
Electronic and Reactivity Profiles
- Electron-Withdrawing vs.
Research Implications and Limitations
- Biological Relevance: Benzimidazole derivatives are known for antimicrobial and anticancer activities. The target compound’s sulfanyl linkage may enhance metal-binding capacity, a feature absent in and .
- Data Gaps : Experimental data on solubility, stability, and bioactivity are unavailable in the provided evidence. Comparisons rely on computed properties and structural inferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
